

Spectroscopic Profile of 3-Bromo-2,4-dichlorotoluene: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2,4-dichlorotoluene

Cat. No.: B1273145

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Introduction

3-Bromo-2,4-dichlorotoluene is a halogenated aromatic compound with the molecular formula $C_7H_5BrCl_2$. As a substituted toluene derivative, its chemical properties and reactivity are of significant interest in synthetic organic chemistry, serving as a potential intermediate in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The precise arrangement of the bromine and two chlorine substituents on the toluene ring dictates its steric and electronic characteristics, making unambiguous structural confirmation essential.

This technical guide provides an in-depth analysis of the key spectroscopic data for **3-Bromo-2,4-dichlorotoluene**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a combination of predicted values from validated computational models and established principles of spectroscopic interpretation for halogenated aromatics. This guide is intended for researchers and professionals in the chemical sciences who require a detailed understanding of the spectroscopic signatures for this compound for identification, purity assessment, and quality control.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure in organic chemistry. It provides detailed information about the chemical environment of

magnetically active nuclei, such as ^1H (proton) and ^{13}C .

Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of nuclear spin. When placed in a strong external magnetic field, atomic nuclei with a non-zero spin, like ^1H and ^{13}C , can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these energy states. The precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ), which is the foundation of NMR's structural diagnostic power.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-resolution NMR spectra of a solid sample like **3-Bromo-2,4-dichlorotoluene** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3). The deuterated solvent is NMR-inactive in the proton spectrum and provides a lock signal for the spectrometer. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
- **Instrument Setup:** Place the sample tube in the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (^1H or ^{13}C).
- **Data Acquisition:** A series of RF pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. This process is repeated for a number of scans to improve the signal-to-noise ratio.
- **Data Processing:** The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

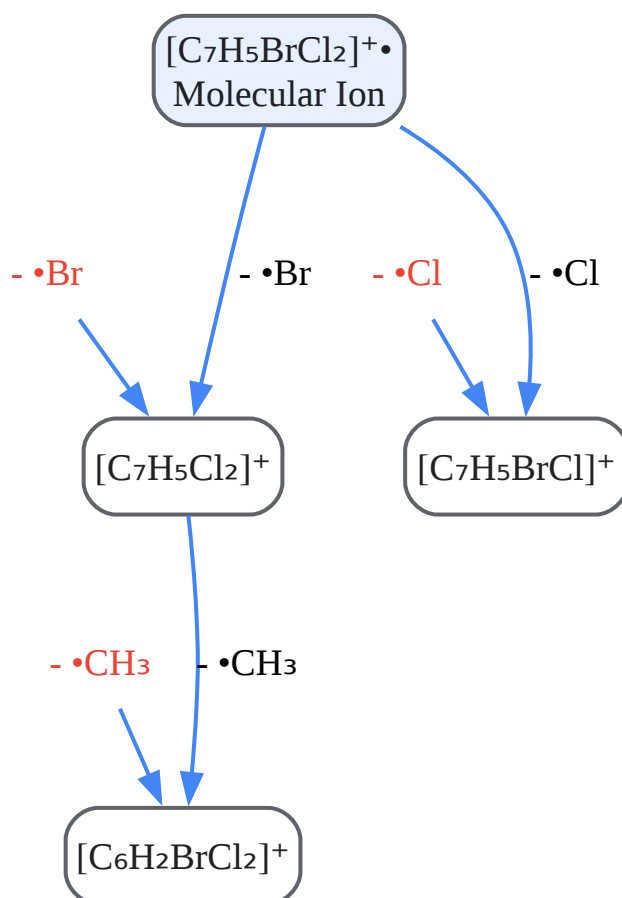


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Caption: General workflow for an NMR experiment.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **3-Bromo-2,4-dichlorotoluene** is predicted to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.



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